molecular formula C7H7ClO3S B13764967 4-Chlorotoluene-3-sulphonic acid CAS No. 56919-12-1

4-Chlorotoluene-3-sulphonic acid

Cat. No.: B13764967
CAS No.: 56919-12-1
M. Wt: 206.65 g/mol
InChI Key: ZZKWWRXVSXCBIU-UHFFFAOYSA-N
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Description

4-Chlorotoluene-3-sulphonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a chlorine atom at the fourth position, a methyl group at the first position, and a sulfonic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorotoluene-3-sulphonic acid can be synthesized through several methods. One common approach involves the sulfonation of 4-chlorotoluene using sulfuric acid or oleum. The reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are employed to obtain the final product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chlorotoluene-3-sulphonic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The sulfonic acid group can be replaced by nucleophiles under specific conditions, leading to the formation of different substituted aromatic compounds.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl chloride or other derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Sulfonyl chlorides or other reduced derivatives.

Scientific Research Applications

4-Chlorotoluene-3-sulphonic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules and pharmaceuticals.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-chlorotoluene-3-sulphonic acid involves its reactivity towards nucleophiles and electrophiles. The sulfonic acid group is highly polar, making the compound reactive in various chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of intermediates in organic synthesis or the interaction with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorotoluene-2-sulphonic acid
  • 3-Chlorotoluene-4-sulphonic acid
  • 4-Methylbenzenesulfonic acid

Uniqueness

4-Chlorotoluene-3-sulphonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine and sulfonic acid groups on the benzene ring affects the compound’s chemical behavior and its suitability for different synthetic and industrial processes.

Properties

CAS No.

56919-12-1

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

2-chloro-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H7ClO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)

InChI Key

ZZKWWRXVSXCBIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)O

Origin of Product

United States

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